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2-Methoxy-6-

(methylamino)pyridine

Cat. No.: B1365518 Get Quote

Introduction: The Strategic Importance of
Substituted Pyridines
In the landscape of modern drug discovery and medicinal chemistry, pyridine-based

heterocycles are foundational scaffolds.[1][2] Their prevalence is due to a combination of

factors: the nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target

engagement, while the aromatic ring serves as a rigid and tunable platform for introducing

diverse functionalities.[1][2][3] 2-Methoxy-6-(methylamino)pyridine is a key intermediate,

embodying the structural features that make substituted pyridines valuable in constructing

complex molecular architectures for therapeutic agents.[4][5] This guide provides a detailed

examination of its physicochemical properties, core reactivity principles, and field-proven

protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for safe and effective

experimental design.
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Property Value Reference(s)

CAS Number 88569-83-9 [6][7][8]

Molecular Formula C₇H₁₀N₂O [6][8][9]

Molecular Weight 138.17 g/mol [6][8][9]

Appearance
Colorless to light yellow

liquid/powder
[4][10]

Boiling Point 231.5 ± 25.0 °C (Predicted) [6][8]

Density ~1.09 g/cm³ [6][8]

Storage

Store in a cool, dry, well-

ventilated place. For long-term

stability, store in a freezer

under an inert atmosphere

(-20°C).

[6][8][10][11]

Safety & Handling Protocol
2-Methoxy-6-(methylamino)pyridine is classified as an irritant and should be handled with

appropriate care in a well-ventilated chemical fume hood.[10][11]

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical

safety goggles meeting EN166 standards, and a lab coat.[10][11]

Inhalation: May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[10][11] If

inhaled, move the person to fresh air.[11][12]

Skin Contact: Causes skin irritation.[10][11] In case of contact, wash immediately with plenty

of soap and water.[11]

Eye Contact: Causes serious eye irritation.[10][11] If in eyes, rinse cautiously with water for

several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10]

[11]
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Ingestion: May be harmful if swallowed.[12] Rinse mouth with water and consult a physician.

[12]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[10][11]

Core Reactivity: The Electronic Nature of the
Pyridine Ring
The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature

of the nitrogen atom. This creates regions of electron deficiency (δ+) at the C2, C4, and C6

positions, making them susceptible to attack by nucleophiles.[13][14] This is the cornerstone of

Nucleophilic Aromatic Substitution (SNAr) reactions on pyridines.

The substituents on 2-Methoxy-6-(methylamino)pyridine modulate this intrinsic reactivity.

Both the methoxy (-OCH₃) group at C2 and the methylamino (-NHCH₃) group at C6 are

electron-donating groups. While this might seem to counteract the ring's electron deficiency,

the primary mode of reactivity for pyridines with good leaving groups at the 2- and 4-positions

remains SNAr.[14] The key is that the anionic intermediate (Meisenheimer complex) formed

during the reaction is stabilized by delocalizing the negative charge onto the electronegative

nitrogen atom, a stabilization that is not possible if the attack occurs at C3 or C5.[13]

Click to download full resolution via product page

Application Protocol I: Synthesis via Regioselective
Nucleophilic Aromatic Substitution
A primary application of this chemical's core structure is in the synthesis of more complex

derivatives, often starting from di-substituted pyridines. The following protocol is adapted from a

highly efficient synthesis of a key pharmaceutical intermediate, demonstrating the principles of

regioselective SNAr.[15][16]

Objective: To synthesize Methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate from 2,6-

dichloro-3-trifluoromethylpyridine.
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Workflow Overview

Click to download full resolution via product page

Step-by-Step Protocol
Step 1: Regioselective Amination

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 2,6-dichloro-3-trifluoromethylpyridine (1.0 eq) in dimethylformamide

(DMF).

Addition: Add triethylamine (2.0 eq) followed by the dropwise addition of N-

benzylmethylamine (1.1 eq).

Reaction: Heat the mixture to 60°C and stir for 2-3 hours. The reaction progress can be

monitored by TLC or LC-MS. The high regioselectivity (>98:<2) is driven by the preferential

substitution at the 6-position.[16]

Workup: Cool the reaction to room temperature. Filter off the resulting triethylamine

hydrochloride precipitate. To the filtrate, add water and extract with ethyl acetate. Wash the

organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude product, which can often be used in the next step

without further purification.[15]

Step 2: Methoxylation of the Second Position

Reaction Setup: Dissolve the crude product from Step 1 in methanol.

Reagent Addition: Add a solution of sodium methoxide (NaOMe) in methanol (typically a 25-

30% solution, using a large excess).

Reaction: Heat the mixture to reflux and stir for 4-6 hours until the starting material is

consumed (monitor by TLC/LC-MS).
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Workup: Cool the reaction mixture and carefully neutralize with an acid (e.g., acetic acid or

dilute HCl). Remove the methanol under reduced pressure. Add water to the residue and

extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and

concentrate to yield the 2-methoxy derivative.

Step 3: Conversion of Trifluoromethyl Group and Debenzylation

Reaction Condition: The conversion of the 3-trifluoromethyl group into a methoxycarbonyl

group is achieved by treating the product from Step 2 with a large excess of sodium

methoxide, followed by acid hydrolysis.[15][16] This step often concurrently cleaves the N-

benzyl protecting group.

Workup and Purification: After the reaction is complete, the mixture is subjected to an acidic

workup. The final product, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, is then

purified using column chromatography on silica gel to yield the desired compound.[15][16]

Application Protocol II: Strategies for Cross-
Coupling Reactions
While 2-Methoxy-6-(methylamino)pyridine itself is typically used as a nucleophile or an

intermediate, its structural class (2-aminopyridines) can participate in transition-metal-catalyzed

cross-coupling reactions, although challenges exist. The lone pair on the pyridine nitrogen can

coordinate to the metal catalyst (e.g., Palladium), potentially inhibiting the catalytic cycle. This

is often referred to as the "2-pyridyl problem".[17][18]

Strategies to overcome this often involve using specialized ligands or pre-catalysts. The

following is a general, representative protocol for a Suzuki-Miyaura cross-coupling, which could

be adapted to a halogenated precursor of 2-Methoxy-6-(methylamino)pyridine.

Objective: To couple a 2-halopyridine derivative with an arylboronic acid.

General Catalytic Cycle

Click to download full resolution via product page
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Step-by-Step Protocol
Inert Atmosphere: Assemble a Schlenk flask or a vial with a stir bar, and purge with an inert

gas (Argon or Nitrogen). This is critical as Palladium catalysts can be oxygen-sensitive.

Reagent Addition: To the flask, add the 2-halopyridine derivative (1.0 eq), the arylboronic

acid or ester (1.2-1.5 eq), and the base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).

Catalyst and Ligand: Add the Palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%) or

Pd(PPh₃)₄ (2-5 mol%).[19] The choice of catalyst and ligand is crucial for overcoming the "2-

pyridyl problem".[17]

Solvent: Add a degassed solvent system. Common choices include a mixture of an organic

solvent like dioxane, toluene, or DME with water.[19]

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir

vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

Workup: After cooling to room temperature, dilute the mixture with water and extract with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to isolate

the desired biaryl product.
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Parameter
Typical Conditions for 2-
Pyridyl Suzuki Coupling

Rationale

Catalyst
Pd(dppf)Cl₂, Pd₂(dba)₃,

Pd(OAc)₂

Dppf is a bulky electron-rich

ligand that can promote

reductive elimination.

Ligand SPhos, XPhos, RuPhos, dppf

Bulky, electron-rich phosphine

ligands can accelerate the

catalytic cycle and mitigate

catalyst inhibition by the

pyridine nitrogen.[19]

Base K₃PO₄, Cs₂CO₃, Na₂CO₃

The choice of base can

significantly impact yield;

stronger, non-nucleophilic

bases are often preferred.

Solvent Dioxane/H₂O, Toluene, DME

A mixture including water is

often necessary to dissolve the

inorganic base and facilitate

transmetalation.[19]

Conclusion
2-Methoxy-6-(methylamino)pyridine is a versatile chemical intermediate whose reactivity is

dominated by the electronic properties of the pyridine heterocycle. Its primary utility lies in

serving as a building block, undergoing regioselective nucleophilic aromatic substitution to

create more elaborate structures essential for pharmaceutical development. While direct cross-

coupling presents known challenges associated with the 2-pyridyl scaffold, modern catalytic

systems provide viable pathways for its functionalization. The protocols and principles outlined

in this guide offer a robust framework for researchers to effectively and safely utilize this

compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols: Standard Reaction
Conditions for 2-Methoxy-6-(methylamino)pyridine]. BenchChem, [2026]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1365518#standard-reaction-conditions-for-2-methoxy-6-methylamino-pyridine
https://www.benchchem.com/product/b1365518#standard-reaction-conditions-for-2-methoxy-6-methylamino-pyridine
https://www.benchchem.com/product/b1365518#standard-reaction-conditions-for-2-methoxy-6-methylamino-pyridine
https://www.benchchem.com/product/b1365518#standard-reaction-conditions-for-2-methoxy-6-methylamino-pyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1365518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

